molecular formula C29H26N2O5 B12803590 1-(2,3-Anhydro-5-O-trityl-beta-D-lyxofuranosyl)thymine CAS No. 115913-84-3

1-(2,3-Anhydro-5-O-trityl-beta-D-lyxofuranosyl)thymine

Cat. No.: B12803590
CAS No.: 115913-84-3
M. Wt: 482.5 g/mol
InChI Key: QMSRJJMIGNGSTE-VRMZIKQFSA-N
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Description

1-(2,3-Anhydro-5-O-trityl-beta-D-lyxofuranosyl)thymine is a synthetic nucleoside analogue This compound is notable for its unique structure, which includes a trityl-protected lyxofuranosyl moiety and a thymine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Anhydro-5-O-trityl-beta-D-lyxofuranosyl)thymine typically involves multiple steps:

    Starting Material: The process begins with the preparation of 5-O-trityl-2,3-anhydro-beta-D-lyxofuranose.

    Glycosylation: This intermediate is then glycosylated with thymine under acidic conditions to form the desired nucleoside.

    Protection and Deprotection: The trityl group serves as a protecting group during the synthesis to prevent unwanted reactions at the hydroxyl groups.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial production would follow similar steps but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using automated synthesis equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Anhydro-5-O-trityl-beta-D-lyxofuranosyl)thymine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups at specific positions.

    Reduction: Reduction reactions can be used to modify the nucleoside’s structure.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms at specific positions on the nucleoside.

Scientific Research Applications

1-(2,3-Anhydro-5-O-trityl-beta-D-lyxofuranosyl)thymine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,3-Anhydro-5-O-trityl-beta-D-lyxofuranosyl)thymine exerts its effects involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal DNA and RNA functions, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Anhydro-5-O-trityl-beta-D-arabinofuranosyl)thymine
  • 1-(2,3-Anhydro-5-O-trityl-beta-D-ribofuranosyl)thymine

Uniqueness

1-(2,3-Anhydro-5-O-trityl-beta-D-lyxofuranosyl)thymine is unique due to its lyxofuranosyl moiety, which differs from the more common ribofuranosyl and arabinofuranosyl analogues. This structural difference can lead to variations in biological activity and stability, making it a valuable compound for comparative studies in nucleoside chemistry .

Properties

CAS No.

115913-84-3

Molecular Formula

C29H26N2O5

Molecular Weight

482.5 g/mol

IUPAC Name

5-methyl-1-[(2R,4R)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C29H26N2O5/c1-19-17-31(28(33)30-26(19)32)27-25-24(36-25)23(35-27)18-34-29(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,23-25,27H,18H2,1H3,(H,30,32,33)/t23-,24?,25?,27-/m1/s1

InChI Key

QMSRJJMIGNGSTE-VRMZIKQFSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C3C(O3)[C@H](O2)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C3C(O3)C(O2)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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